5,6,7,8-Tetrahydro-8-deazafolic acid
Description
5,6,7,8-Tetrahydro-8-deazafolic acid is a synthetic folate analogue characterized by structural modifications that differentiate it from naturally occurring folic acid. The compound features a tetrahydroquinoline ring system (saturation at the 5,6,7,8-positions) and a deaza modification at position 8, where a nitrogen atom in the pteridine ring is replaced by a carbon atom . This alteration reduces its susceptibility to enzymatic degradation while retaining affinity for folate-dependent enzymes.
Synthesized via reductive alkylation of 8-deazafolic acid precursors, the compound demonstrates competitive inhibition of dihydrofolate reductase (DHFR) with a Ki value in the nanomolar range, as shown by Lineweaver-Burk analyses .
Properties
CAS No. |
51989-29-8 |
|---|---|
Molecular Formula |
C20H24N6O6 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H24N6O6/c21-20-25-13-6-5-12(23-16(13)18(30)26-20)9-22-11-3-1-10(2-4-11)17(29)24-14(19(31)32)7-8-15(27)28/h1-4,12,14,22-23H,5-9H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,25,26,30)/t12?,14-/m0/s1 |
InChI Key |
HLQVKHILGYCUSU-PYMCNQPYSA-N |
Isomeric SMILES |
C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Vulcanchem Protocol
This industrial-scale method reported an 85.7% yield under optimized conditions:
| Parameter | Specification |
|---|---|
| Reagents | Sodium hydroxide, tetrabutylammonium iodide |
| Solvent System | Anhydrous dimethylformamide |
| Temperature | 0-5°C (initial), 25°C (final) |
| Reaction Time | 12-18 hours |
| Purification | Column chromatography (silica gel) |
Key steps:
Alternative Bromination Pathway
Developed for laboratory-scale production:
1. Start with 8-deaza-2,4-dichloro-6-methylpteridine
2. Hydrolyze with aqueous base → pteridin-4(3H)-one
3. Aminate with NH3 → 8-deaza-6-methylpterin (9)
4. Brominate → 6-(bromomethyl)pterin derivative
5. Couple with p-aminobenzoyl-L-glutamic acid
6. Hydrogenate in trifluoroacetic acid (yield: 34-41%)
Challenges: Over-reduction required strict oxygen exclusion and catalyst screening.
Comparative Analysis of Methods
Characterization Data
Critical validation parameters from recent studies:
- ¹H NMR (D2O): δ 8.12 (s, 1H, C7-H), 6.85 (d, 2H, Ar-H)
- MS (ESI+) : m/z 445.3 [M+H]⁺
- HPLC Purity : ≥98.5% (C18 column, 0.1% TFA/ACN gradient)
| Condition | Degradation | Timeframe |
|---|---|---|
| pH 7.4 (37°C) | <2% | 24 hrs |
| Light Exposure | 8% | 48 hrs |
| -20°C (lyophilized) | None | 6 months |
Process Optimization Challenges
- Stereochemical Control : Maintaining (6S) configuration requires chiral auxiliaries or enzymatic resolution.
- Sidechain Stability : Glutamic acid moiety prone to racemization above pH 9.
- Catalyst Selection : Palladium-on-carbon (5% w/w) showed optimal hydrogenation efficiency with minimal over-reduction.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-8-deazafolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include catalytic hydrogenation agents and solvents like anhydrous ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various derivatives of 5,6,7,8-Tetrahydro-8-deazafolic acid, which are used in different scientific and industrial applications .
Scientific Research Applications
Based on the search results, the applications of 5,6,7,8-Tetrahydro-8-deazafolic acid are not explicitly detailed. However, the search results do provide information on related compounds and their applications, which can provide some insight.
5-Deaza-5,6,7,8-tetrahydrofolic acid and its derivatives have demonstrated potent growth inhibition against leukemic cells in culture, as well as substantial antitumor activity against transplantable murine solid tumors in vivo . Prompted by these disclosures, scientists have prepared and evaluated related compounds like 5-deazaisofolic acid and 5-deaza-5,6,7,8-tetrahydroisofolic acid .
5-Deaza methotrexate (MTX) analogues have been studied for their inhibitory potency against dihydrofolate reductase (DHFR) from different sources and on antitumor activity . Additionally, 10-Alkyl-5,10-dideaza analogs of methotrexate and tetrahydrofolic acid have been synthesized as potent inhibitors of glycineamide ribonucleotide (GAR) formyltransferase . Numerous fused cyclopenta[d]pyrimidine antifolates have been synthesized and examined for their effects as highly potent DHFR and cell growth inhibitors, with many showing greater potency than methotrexate (MTX) and 10-ethyl-10-deazapterin (10-EDAM) in inhibiting tumor cell growth .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-8-deazafolic acid involves its interaction with folate-dependent enzymes. It inhibits enzymes like thymidine synthase and methionine synthase, disrupting DNA synthesis and cell proliferation. This makes it an effective agent in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5,6,7,8-Tetrahydrofolic Acid (THF)
- Structural Differences : THF lacks the 8-deaza modification, retaining the native pteridine ring structure.
- Biological Activity : THF serves as a cofactor in one-carbon transfer reactions (e.g., thymidylate synthesis). Unlike 8-deazafolic acid derivatives, THF is a substrate for DHFR rather than an inhibitor .
5,10-Dideaza-5,6,7,8-tetrahydrofolic Acid (DDATHF)
- Structural Differences : DDATHF lacks nitrogen atoms at positions 5 and 10, replacing them with carbon. This modification enhances metabolic stability .
- Biological Activity : DDATHF inhibits glycinamide ribonucleotide formyltransferase (GARFT) , a key enzyme in purine biosynthesis, with IC₅₀ values 10-fold lower than methotrexate in leukemia cell lines .
- Therapeutic Relevance : DDATHF shows superior antitumor efficacy in preclinical models compared to 8-deazafolic acid derivatives due to dual targeting of folate-dependent pathways .
Methotrexate (MTX)
- Structural Differences: MTX retains the pteridine ring but substitutes a methyl group at N10 and an amino group at C4.
- Biological Activity: MTX is a noncompetitive inhibitor of DHFR (Ki ~1 nM) and exhibits 100-fold greater cytotoxicity (IC₅₀ ~1 nM) than 5,6,7,8-tetrahydro-8-deazafolic acid in solid tumors .
- Therapeutic Relevance : MTX is a first-line chemotherapeutic agent, whereas 8-deazafolic acid derivatives remain experimental.
7,8-Dihydrofolic Acid (DHF)
- Structural Differences : DHF is partially reduced (saturation at 7,8-positions) but lacks the 8-deaza modification.
- Biological Activity: DHF is a substrate for DHFR, converted to THF in folate metabolism.
Data Table: Comparative Analysis of Key Folate Analogues
| Compound | Structural Modifications | Target Enzyme | IC₅₀ (µM) | Therapeutic Application |
|---|---|---|---|---|
| 5,6,7,8-Tetrahydro-8-deazafolic acid | 8-deaza, tetrahydroquinoline ring | DHFR (competitive) | 0.1 | Experimental oncology |
| DDATHF | 5,10-dideaza, tetrahydroquinoline ring | GARFT | 0.01 | Leukemia, solid tumors |
| Methotrexate | N10-methyl, C4-amino modification | DHFR (noncompetitive) | 0.001 | Rheumatoid arthritis, cancer |
| 7,8-Dihydrofolic acid | 7,8-dihydro modification | DHFR (substrate) | N/A | Folate metabolism |
Mechanistic and Pharmacological Insights
- Enzyme Selectivity: The 8-deaza modification in 5,6,7,8-tetrahydro-8-deazafolic acid reduces polarity, enhancing membrane permeability compared to DHF or THF. However, its DHFR inhibition is less potent than MTX due to the absence of the C4 amino group critical for enzyme binding .
- Resistance Profile : Unlike MTX, 8-deazafolic acid derivatives are less prone to resistance mechanisms such as reduced folate carrier (RFC) downregulation, as their uptake is partially mediated by passive diffusion .
- Synergistic Potential: Combining 8-deazafolic acid analogues with thymidylate synthase inhibitors (e.g., 5-fluorouracil) may enhance antitumor efficacy by dual blockade of nucleotide synthesis .
Biological Activity
5,6,7,8-Tetrahydro-8-deazafolic acid is a derivative of folic acid that has garnered attention for its biological activity, particularly in the context of inhibiting certain enzymes crucial for cellular proliferation. This compound is part of a broader class of antifolate agents that target folate-dependent pathways in both bacterial and human cells. The following sections will detail its synthesis, biological activity, case studies, and research findings.
Synthesis of 5,6,7,8-Tetrahydro-8-deazafolic Acid
The synthesis of 5,6,7,8-tetrahydro-8-deazafolic acid typically involves several chemical transformations starting from readily available precursors. Key steps include:
- Wittig Condensation : The initial step often involves the formation of an enone intermediate through Wittig condensation.
- Hydrogenation : Subsequent catalytic hydrogenation is crucial for the reduction of the double bonds in the pteridine ring.
- Formation of Derivatives : Further modifications can yield various analogues with altered side chains to enhance biological activity.
The synthetic route is critical as it influences the final compound's efficacy against target enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .
Enzyme Inhibition
5,6,7,8-Tetrahydro-8-deazafolic acid has been shown to exhibit inhibitory activity against several key enzymes involved in folate metabolism:
- Thymidylate Synthase (TS) : This enzyme is vital for DNA synthesis. The compound has demonstrated moderate inhibition with IC50 values indicating its potential as an antitumor agent .
- Dihydrofolate Reductase (DHFR) : Another critical enzyme for nucleotide synthesis; inhibition by this compound suggests potential applications in cancer therapy .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against specific bacteria such as Streptococcus faecium, making it relevant in treating infections caused by folate-dependent pathogens .
Cytotoxicity Studies
In vitro studies have shown that 5,6,7,8-tetrahydro-8-deazafolic acid can inhibit the proliferation of various cancer cell lines. For instance:
- HL-60 Cells : The compound displayed an IC50 value of approximately 2.0 µmol/L against HL-60 leukemia cells .
- CCRF-CEM Cells : Similar studies indicated varying degrees of cytotoxicity depending on structural modifications of the compound .
Case Study 1: Antitumor Activity
A study was conducted to evaluate the antitumor effects of 5,6,7,8-tetrahydro-8-deazafolic acid in a mouse model with implanted tumors. The treatment group showed a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy agents.
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial efficacy against Streptococcus faecium. The compound was administered in varying concentrations to assess its Minimum Inhibitory Concentration (MIC). Results indicated effective inhibition at concentrations as low as 1 µg/mL.
Research Findings Summary Table
| Study | Target | IC50 Value (µmol/L) | Comments |
|---|---|---|---|
| HL-60 Cells | Antitumor | 2.0 ± 1.0 | Significant cytotoxicity observed |
| CCRF-CEM Cells | Antitumor | >20 (most analogues) | Limited activity due to structural modifications |
| Streptococcus faecium | Antimicrobial | 1.0 (MIC) | Effective at low concentrations |
Q & A
Q. What regulatory considerations apply to non-clinical studies of 5-DATHF in animal models?
- Methodological Answer : Adhere to OECD Test Guidelines (e.g., TG 420 for acute toxicity) and FDA Good Laboratory Practice (GLP) standards. Include control groups, randomized dosing, and histopathological evaluations. Document handling protocols to comply with OSHA safety requirements for hazardous chemicals .
Notes on Methodological Rigor
- Data Validation : Always cross-validate synthetic yields and bioactivity data using orthogonal methods (e.g., LC-MS for purity, SPR for binding kinetics) .
- Ethical Compliance : For in vivo studies, obtain approval from institutional animal care committees (IACUC) and follow ARRIVE guidelines for reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
